Ile-Gln

CAS No.:

Cat. No.: VC2356024

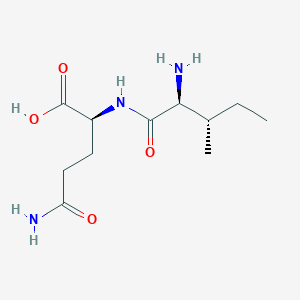

Molecular Formula: C11H21N3O4

Molecular Weight: 259.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21N3O4 |

|---|---|

| Molecular Weight | 259.3 g/mol |

| IUPAC Name | (2S)-5-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C11H21N3O4/c1-3-6(2)9(13)10(16)14-7(11(17)18)4-5-8(12)15/h6-7,9H,3-5,13H2,1-2H3,(H2,12,15)(H,14,16)(H,17,18)/t6-,7-,9-/m0/s1 |

| Standard InChI Key | CNPNWGHRMBQHBZ-ZKWXMUAHSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |

| Canonical SMILES | CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)N |

Introduction

Chemical Identification and Properties

Basic Information and Nomenclature

Ile-Gln is a dipeptide formed from the condensation of L-isoleucine and L-glutamine amino acid residues. This compound functions primarily as a metabolite in biological systems . The dipeptide is formally known by several names in scientific literature:

Chemical Structure and Properties

The chemical and physical properties of Ile-Gln are summarized in Table 1, providing essential data for researchers working with this compound.

Table 1: Chemical and Physical Properties of Ile-Gln

| Property | Value |

|---|---|

| Molecular Formula | C11H21N3O4 |

| Molecular Weight | 259.30 g/mol |

| CAS Registry Number | 59652-60-7 |

| IUPAC Condensed | H-Ile-Gln-OH |

| Sequence Representation | IQ |

| PLN | H-IQ-OH |

| Peptide Structure | Two amino acids (L-isoleucine and L-glutamine) joined by a peptide bond |

The dipeptide contains the hydrophobic side chain of isoleucine coupled with the polar, uncharged side chain of glutamine, giving it distinct biochemical properties that influence its behavior in biological systems .

Biological Occurrence and Significance

Natural Sources

Ile-Gln has been identified as a component in various natural peptides, including toxins from venomous reptiles. Notably, the dipeptide sequence has been found in gilatoxin, a serine protease isolated from Heloderma suspectum (Gila monster) venom. The peptide fragments identified as skatole-7 and Trypsin-5 in gilatoxin contain the sequence Ile-Gln as part of the longer sequences "Ile-Gln-Asn-Ile-Ile-Gln-Gly-Gly-Thr-thr-Cys-Pro" and "Trp-Ile-Gln-Asn-Ile-Ile-Gln-Gly-Glythr-Thr-Cys-Pro," respectively . These sequences represent the COOH-terminal end of gilatoxin, highlighting the importance of Ile-Gln in the structure and potentially the function of this toxin.

Metabolic Role and Interactions

As a dipeptide, Ile-Gln serves as an intermediate in protein metabolism. The presence of Ile-Gln in biological systems is closely related to the metabolism of its constituent amino acids, isoleucine and glutamine. Recent research has shown that high levels of L-glutamine administration can affect the utilization of essential amino acids such as isoleucine in the intestine, potentially impacting the formation and metabolism of the Ile-Gln dipeptide .

Studies have demonstrated that high-level L-glutamine supplementation in low-protein diets can linearly increase multiple amino acid levels in jejunal contents, including isoleucine, suggesting a complex interplay between these amino acids that may affect Ile-Gln formation and utilization .

Research Findings and Applications

Ile-Gln in Bioactive Peptides

While Ile-Gln itself has limited documented bioactivity as an isolated dipeptide, it forms the foundation of several bioactive peptides with significant physiological effects. One notable example is the tripeptide Ile-Gln-Pro (IQP), which has demonstrated antihypertensive properties in scientific studies .

Antihypertensive Effects of Ile-Gln-Pro

The tripeptide Ile-Gln-Pro (IQP), which contains Ile-Gln as its primary component, has shown notable antihypertensive effects in spontaneously hypertensive rats (SHRs). This peptide, derived from Spirulina platensis, functions as an angiotensin I-converting enzyme (ACE) inhibitor .

In a one-week study, IQP administration in SHRs resulted in significantly lower systolic blood pressure (SBP) and diastolic blood pressure (DBP) compared to the control group, with measurable effects observed from the third and fourth days of treatment, respectively .

The mechanism of action involves regulation of the renin-angiotensin system (RAS), as evidenced by:

-

Downregulation of mRNA levels of renin, ACE, and angiotensin II type 1 (AT1) receptor in the kidney

-

Reduction in serum angiotensinogen (Ang), ACE, and angiotensin II (Ang II) concentrations

-

Upregulation of mRNA expression of the angiotensin II type 2 (AT2) receptor in the kidney

These findings suggest that peptides containing the Ile-Gln sequence may be valuable for the development of antihypertensive treatments.

Physiological Effects and Amino Acid Interactions

Amino Acid Homeostasis

Research examining the interactions between L-glutamine and other amino acids, including isoleucine, provides context for understanding how Ile-Gln might function metabolically. High-level L-glutamine supplementation has been shown to compromise the utilization of essential amino acids such as isoleucine and leucine in the intestine .

In piglets fed low-protein diets supplemented with L-glutamine, researchers observed:

-

Linear increases in jejunal content concentrations of multiple amino acids, including isoleucine

-

Decreases in plasma isoleucine and leucine levels

-

Upregulation of amino acid transporters in the jejunum, including Slc1a5, Slc3a2, Slc6a14, Slc7a5, Slc7a7, and Slc38a1

These findings suggest that high levels of glutamine can affect the metabolism and transport of isoleucine, which could potentially influence the formation and utilization of the Ile-Gln dipeptide.

Molecular Signaling Effects

The administration of high levels of L-glutamine has been shown to enhance protein abundance of general control nonderepressible 2 (GCN2), phosphorylated eukaryotic initiation factor 2 subunit alpha (eIF2α), and activating transcription factor 4 (ATF4) in the jejunum of piglets . These molecular changes suggest that glutamine levels can affect protein synthesis through the GCN2/eIF2α/ATF4 signaling pathway, which may indirectly influence the metabolism of peptides containing glutamine, such as Ile-Gln.

Analytical Methods and Identification

Peptide Sequencing Techniques

The identification and characterization of Ile-Gln in biological samples typically involve various analytical techniques. In the study of gilatoxin, for example, the Ile-Gln-containing peptide fragments were identified through:

-

Chemical cleavages and enzymatic digestions to generate overlapping peptide fragments

-

Amino acid sequencing using automated Edman degradation

-

High-performance liquid chromatography (HPLC) for peptide isolation

These methods allow researchers to precisely identify the presence and position of Ile-Gln within larger peptide sequences.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume